

# Synthesis and characterization of "2-Hydroxy-4-(trifluoromethyl)benzoic acid"

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## Compound of Interest

Compound Name: 2-Hydroxy-4-(trifluoromethyl)benzoic acid

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An In-Depth Technical Guide to the Synthesis and Characterization of **2-Hydroxy-4-(trifluoromethyl)benzoic Acid**

## Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Hydroxy-4-(trifluoromethyl)benzoic acid**, a key pharmaceutical intermediate and the active metabolite of the antiplatelet drug Triflusal.[1] We detail a robust synthetic methodology based on the Kolbe-Schmitt reaction, a classic and efficient method for the ortho-carboxylation of phenols.[2][3] The guide explains the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines a complete analytical workflow for the structural confirmation and purity assessment of the final product. The intended audience includes researchers, medicinal chemists, and process development scientists who require a practical, field-proven guide to preparing and validating this important fluorinated building block.[4][5]

## Introduction

**2-Hydroxy-4-(trifluoromethyl)benzoic acid**, also known as 4-(Trifluoromethyl)salicylic acid, is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and pharmaceutical development.[6] Its structure, featuring hydroxyl, carboxylic acid, and trifluoromethyl functional groups, makes it a versatile building block for synthesizing more

complex molecules.<sup>[5]</sup> The trifluoromethyl group, in particular, is a prized feature in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.

## Chemical Identity and Properties

The fundamental properties of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** are summarized in the table below. This data serves as a critical reference for its handling, analysis, and application in further synthetic endeavors.

Property	Value	Reference
CAS Number	328-90-5	<sup>[7]</sup> <sup>[8]</sup>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub>	<sup>[7]</sup> <sup>[8]</sup>
Molecular Weight	206.12 g/mol	<sup>[1]</sup> <sup>[7]</sup>
IUPAC Name	2-hydroxy-4-(trifluoromethyl)benzoic acid	<sup>[7]</sup>
Synonyms	4-(Trifluoromethyl)salicylic acid, 4-TFMSA	<sup>[6]</sup> <sup>[7]</sup>
Appearance	White to off-white crystalline powder	<sup>[8]</sup>
Melting Point	178 °C	<sup>[1]</sup>
Boiling Point	286.4 °C at 760 mmHg	<sup>[1]</sup>

## Significance and Applications

The primary significance of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** lies in its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).<sup>[4]</sup><sup>[5]</sup> Its structural relationship to salicylic acid makes it a target for developing novel anti-inflammatory agents, analgesics, and other therapeutic compounds. Furthermore, it is the biologically active metabolite of Triflusal, an anti-inflammatory and antithrombotic agent, which underscores its importance in pharmacological studies.<sup>[1]</sup>

## Synthesis Methodology

## Retrosynthetic Analysis and Strategy Selection

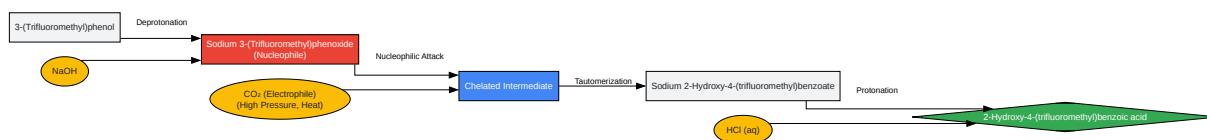
The most direct and industrially scalable approach for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction.<sup>[2][9]</sup> This electrophilic aromatic substitution reaction introduces a carboxyl group onto the aromatic ring of a phenol.

The retrosynthetic analysis for **2-Hydroxy-4-(trifluoromethyl)benzoic acid** points to 3-(trifluoromethyl)phenol as the logical starting material. The key transformation is the regioselective carboxylation at the C2 position, ortho to the hydroxyl group. The Kolbe-Schmitt reaction is particularly well-suited for this, as the use of sodium phenoxide under specific conditions of temperature and pressure favors ortho-carboxylation.<sup>[9][10]</sup> This preference is attributed to the formation of a chelated intermediate between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the electrophile to the ortho position.<sup>[10]</sup>

## Reaction Mechanism

The synthesis proceeds via the Kolbe-Schmitt reaction, which involves the nucleophilic addition of a phenoxide ion to carbon dioxide.<sup>[2]</sup>

- **Deprotonation:** The starting material, 3-(trifluoromethyl)phenol, is treated with a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step is crucial as the phenoxide is a much more powerful nucleophile than the neutral phenol.
- **Electrophilic Attack:** The highly reactive sodium phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide (CO<sub>2</sub>). The reaction is conducted under elevated temperature and pressure to facilitate the carboxylation.
- **Intermediate Formation & Tautomerization:** The attack of the phenoxide on CO<sub>2</sub> leads to the formation of an unstable intermediate, which then tautomerizes to the more stable carboxylate salt (sodium 4-(trifluoromethyl)salicylate).
- **Protonation:** The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt to yield the final product, **2-Hydroxy-4-(trifluoromethyl)benzoic acid**, which typically precipitates from the aqueous solution.



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*Kolbe-Schmitt Reaction Mechanism.*

## Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of **2-Hydroxy-4-(trifluoromethyl)benzoic acid**.

## Materials and Reagents

- 3-(Trifluoromethyl)phenol ( $\geq 98\%$  purity)
- Sodium hydroxide (pellets,  $\geq 98\%$  purity)
- Carbon dioxide (gas cylinder, high purity)
- Hydrochloric acid (concentrated, 37%)
- Deionized water
- Toluene (anhydrous)
- Activated carbon

## Step-by-Step Synthesis Procedure

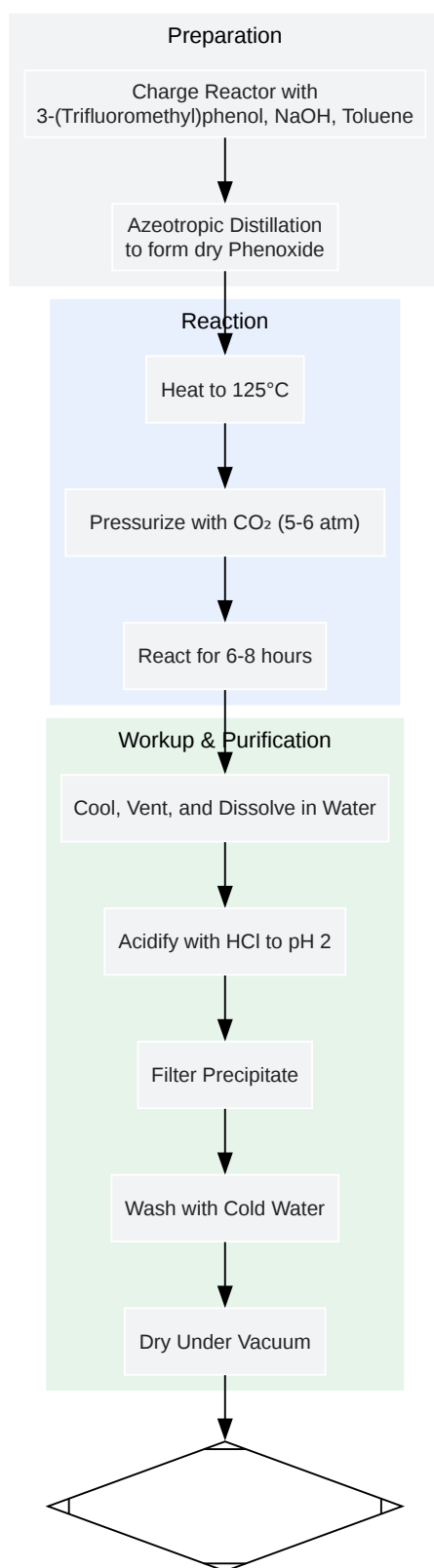
- **Formation of Sodium Phenoxide:** In a high-pressure autoclave reactor equipped with a mechanical stirrer and temperature control, add 3-(Trifluoromethyl)phenol (1.0 eq) and

toluene. While stirring, slowly add sodium hydroxide (1.1 eq). Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until no more water is collected. Evaporate the toluene under reduced pressure to obtain the dry sodium 3-(trifluoromethyl)phenoxide salt.

- **Carboxylation:** Seal the autoclave. Heat the dry phenoxide salt to 120-130°C. Pressurize the reactor with carbon dioxide to 5-6 atm. Maintain the reaction at this temperature and pressure with vigorous stirring for 6-8 hours.
- **Work-up:** After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO<sub>2</sub> pressure. Add deionized water to the solid reaction mass to dissolve the sodium salt of the product.
- **Decolorization:** Transfer the aqueous solution to a beaker. If the solution is colored, add a small amount of activated carbon and stir for 15 minutes. Filter the solution to remove the carbon and any insoluble impurities.
- **Acidification and Precipitation:** Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH of the solution reaches ~2. A white precipitate of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** will form.
- **Isolation and Purification:** Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.
- **Drying:** Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

## Workflow Diagram

The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.



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*Experimental Synthesis Workflow.*

## Safety Precautions

- All procedures should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
- The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the reactor is rated for the intended temperature and pressure.
- Sodium hydroxide is corrosive. Handle with care.
- Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with extreme care.

## Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **2-Hydroxy-4-(trifluoromethyl)benzoic acid**. The data presented below serves as a benchmark for validation.

## Physical Properties

Property	Expected Result
Appearance	White to off-white crystalline solid
Melting Point	177-179 °C
Solubility	Soluble in DMSO, methanol, ethanol; sparingly soluble in water.

## Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

Technique	Expected Data and Interpretation
$^1\text{H}$ NMR	Solvent: DMSO- $d_6$ ~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).~11.5 ppm (s, 1H): Phenolic hydroxyl proton (-OH).~7.9 ppm (d, 1H): Aromatic proton ortho to the COOH group.~7.3 ppm (s, 1H): Aromatic proton ortho to the $\text{CF}_3$ group.~7.2 ppm (d, 1H): Aromatic proton meta to the COOH group.
$^{13}\text{C}$ NMR	Solvent: DMSO- $d_6$ Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including the carbonyl carbon (~172 ppm), carbons attached to F (~120-130 ppm with q-splitting), and other aromatic carbons.
$^{19}\text{F}$ NMR	Solvent: DMSO- $d_6$ A single sharp signal around -61 ppm, corresponding to the trifluoromethyl (- $\text{CF}_3$ ) group.
IR (KBr)	~3300-2500 $\text{cm}^{-1}$ (broad): O-H stretch of the hydrogen-bonded carboxylic acid. <a href="#">[11]</a> ~1690 $\text{cm}^{-1}$ (strong, sharp): C=O stretch of the carboxylic acid. <a href="#">[11]</a> ~1320 $\text{cm}^{-1}$ (strong): C-F stretching vibrations.~1610, 1480 $\text{cm}^{-1}$ : Aromatic C=C stretching vibrations.
Mass Spec.	(EI) m/z: 206 ( $\text{M}^+$ ), 188 ( $[\text{M}-\text{H}_2\text{O}]^+$ ), 161 ( $[\text{M}-\text{COOH}]^+$ ). (ESI-) m/z: 205 ( $[\text{M}-\text{H}]^-$ ). <a href="#">[12]</a>

## Conclusion

This guide has detailed a reliable and efficient method for the synthesis of **2-Hydroxy-4-(trifluoromethyl)benzoic acid** using the Kolbe-Schmitt reaction with 3-(trifluoromethyl)phenol as the starting material. The provided step-by-step protocol and workflow diagrams offer a clear path for laboratory preparation. Furthermore, the comprehensive characterization data, including expected NMR, IR, and mass spectrometry results, serves as an authoritative benchmark for researchers to validate the identity and purity of the synthesized compound. This information supports the needs of scientists in drug discovery and chemical development



by providing a solid foundation for the production and use of this valuable fluorinated intermediate.

## References

- PubChem. (n.d.). **2-Hydroxy-4-(trifluoromethyl)benzoic acid**.
- Supporting Information. (n.d.). Green Chemistry.
- PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.
- Fengchen Group. (n.d.). Unlock the Potential of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid.
- Zhou, M., Ni, C., He, Z., & Hu, J. (2016).
- Capot Chemical. (n.d.). Specifications of 2-Hydroxy-4-trifluoromethylbenzoic acid.
- PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
- ResearchGate. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. "Ortho" and "Para" Effects in.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- SpectraBase. (n.d.). **2-Hydroxy-4-(trifluoromethyl)benzoic acid** - Optional[MS (GC)] - Spectrum.
- Pharmaffiliates. (n.d.). CAS No : 328-90-5 | Product Name : **2-Hydroxy-4-(trifluoromethyl)benzoic acid**.
- Human Metabolome Database. (2013). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.
- ACS Publications. (n.d.). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.
- SlideShare. (n.d.). Kolbe-Schmitt Reaction.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
- Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-.
- MassBank. (2009). msbnk-riken-pr100596.

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## Sources

- 1. echemi.com [echemi.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C<sub>8</sub>H<sub>5</sub>F<sub>3</sub>O<sub>3</sub> | CID 164578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. infrared spectrum of benzoic acid C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> C<sub>6</sub>H<sub>5</sub>COOH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. spectrabase.com [spectrabase.com]
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